Cas no 82452-99-1 (4-Chloro-3-iodocinnoline)

4-Chloro-3-iodocinnoline 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-3-iodocinnoline
- 82452-99-1
- DTXSID10512700
- A922893
- G11249
-
- MDL: MFCD22565718
- インチ: InChI=1S/C8H4ClIN2/c9-7-5-3-1-2-4-6(5)11-12-8(7)10/h1-4H
- InChIKey: DEOSDIOOYNWSMJ-UHFFFAOYSA-N
- ほほえんだ: IC1=NN=C2C=CC=CC2=C1Cl
計算された属性
- せいみつぶんしりょう: 289.91077g/mol
- どういたいしつりょう: 289.91077g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
4-Chloro-3-iodocinnoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A449041825-1g |
4-Chloro-3-iodocinnoline |
82452-99-1 | 95% | 1g |
$646.84 | 2023-09-01 | |
Chemenu | CM277163-1g |
4-Chloro-3-iodocinnoline |
82452-99-1 | 95% | 1g |
$729 | 2021-06-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618650-250mg |
4-Chloro-3-iodocinnoline |
82452-99-1 | 98% | 250mg |
¥3292.00 | 2024-07-28 | |
Crysdot LLC | CD11051601-1g |
4-Chloro-3-iodocinnoline |
82452-99-1 | 95+% | 1g |
$772 | 2024-07-18 | |
Chemenu | CM277163-1g |
4-Chloro-3-iodocinnoline |
82452-99-1 | 95% | 1g |
$697 | 2024-07-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618650-2.5g |
4-Chloro-3-iodocinnoline |
82452-99-1 | 98% | 2.5g |
¥14709.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618650-1g |
4-Chloro-3-iodocinnoline |
82452-99-1 | 98% | 1g |
¥6216.00 | 2024-07-28 |
4-Chloro-3-iodocinnoline 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
4-Chloro-3-iodocinnolineに関する追加情報
Comprehensive Guide to 4-Chloro-3-iodocinnoline (CAS No. 82452-99-1): Properties, Applications, and Research Insights
4-Chloro-3-iodocinnoline (CAS No. 82452-99-1) is a halogenated cinnoline derivative that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its unique molecular structure combining chlorine and iodine substituents, serves as a versatile intermediate in organic synthesis. Its CAS number 82452-99-1 is frequently searched in chemical databases, reflecting its relevance in modern chemistry.
The growing interest in halogenated heterocycles like 4-Chloro-3-iodocinnoline aligns with current trends in drug discovery, where researchers prioritize compounds with tunable electronic properties. Recent publications highlight its potential in designing kinase inhibitors and fluorescence probes, addressing popular queries about "cinnoline applications in medicine" and "iodine-containing bioactive molecules." The compound's dual halogen functionality enables selective cross-coupling reactions, a topic frequently discussed in synthetic chemistry forums.
From a structural perspective, 4-Chloro-3-iodocinnoline exhibits remarkable stability under ambient conditions, making it suitable for diverse experimental protocols. Analytical studies using NMR spectroscopy and X-ray crystallography confirm its planar aromatic system with distinct bond polarization patterns. These features respond to common search terms like "cinnoline structural analysis" and "halogen bonding in heterocycles," which dominate academic search trends.
In material science applications, this compound has been explored for developing organic semiconductors due to its electron-deficient core. The iodine atom's heavy atom effect makes it valuable in phosphorescent material design, addressing industry demands for efficient OLED components. Such applications correlate with trending searches about "cinnoline-based electronic materials" and "heavy halogen functionalization."
Quality control protocols for CAS 82452-99-1 typically involve HPLC purity verification (>98%) and residual solvent analysis, meeting stringent requirements for research-grade chemicals. Storage recommendations (2-8°C under inert atmosphere) and handling precautions are frequently requested information, reflecting user concerns about compound stability.
The synthetic versatility of 4-Chloro-3-iodocinnoline enables its transformation into various derivatives through Sonogashira coupling, Buchwald-Hartwig amination, and other transition metal-catalyzed reactions. These transformations answer common technical queries about "modifying iodinated cinnolines" and "cross-coupling with chloro-iodo systems." Recent patent literature demonstrates its utility in creating EGFR inhibitors, connecting to popular oncology research topics.
Environmental and safety assessments of 82452-99-1 indicate proper waste disposal methods for halogenated compounds, addressing regulatory concerns in laboratory settings. The compound's structure-activity relationship studies frequently appear in medicinal chemistry publications, particularly regarding heterocyclic drug design principles that dominate current pharmaceutical research discussions.
Future research directions for 4-Chloro-3-iodocinnoline may explore its potential in photoredox catalysis and as a building block for covalent organic frameworks (COFs). These applications respond to emerging trends in sustainable chemistry and advanced materials, topics generating increasing search volume in scientific databases.
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